molecular formula C6H14ClNO B13447107 1,5-Dimethylpyrrolidin-3-ol hydrochloride

1,5-Dimethylpyrrolidin-3-ol hydrochloride

Cat. No.: B13447107
M. Wt: 151.63 g/mol
InChI Key: NQWQIXRLUQLYQK-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of 1,5-Dimethylpyrrolidin-3-ol enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylpyrrolidin-3-ol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 1,5-dimethyl-3-pyrrolidinol with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as crystallization, filtration, and drying are employed to obtain high-purity this compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

1,5-Dimethylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound with a similar five-membered nitrogen-containing ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, similar to 1,5-Dimethylpyrrolidin-3-ol.

    Pyrrolizine: Another nitrogen-containing heterocycle with structural similarities to pyrrolidine.

Uniqueness

1,5-Dimethylpyrrolidin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This combination enhances its solubility, stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1,5-dimethylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-6(8)4-7(5)2;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

NQWQIXRLUQLYQK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)O.Cl

Origin of Product

United States

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